molecular formula UVCB B1148553 Arochlor 1268 CAS No. 11100-14-4

Arochlor 1268

Cat. No.: B1148553
CAS No.: 11100-14-4
M. Wt: 291.98
InChI Key:
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Biochemical Analysis

Biochemical Properties

Arochlor 1268 plays a role in various biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions can lead to the formation of reactive metabolites that may cause cellular damage. Additionally, this compound can bind to proteins such as albumin, affecting their function and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, exposure to this compound has been associated with changes in the expression of genes involved in oxidative stress and inflammation . Furthermore, this compound can impair cellular functions such as cell proliferation and apoptosis, contributing to its toxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression . Additionally, this compound can inhibit the activity of certain enzymes, such as those involved in the detoxification of reactive oxygen species, thereby increasing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable and can persist in the environment for extended periods . Long-term exposure to this compound has been associated with chronic effects on cellular function, including sustained oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects. For example, in mink, dietary exposure to this compound at concentrations of 10.6 µg/g feed wet weight and greater adversely affected litter size, kit growth, and kit survival . High doses of this compound have also been associated with reproductive toxicity and impaired growth in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s. These enzymes catalyze the biotransformation of this compound into more polar metabolites that can be excreted from the body . The metabolic pathways of this compound also involve the formation of reactive intermediates that can bind to cellular macromolecules, leading to toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in lipid-rich tissues due to its lipophilic nature . The distribution of this compound within the body can lead to its accumulation in organs such as the liver, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can localize to cellular membranes, where it can disrupt membrane integrity and function . Additionally, this compound can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and affect cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arochlor 1268 is synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst, typically ferric chloride, under controlled temperature and pressure conditions . The degree of chlorination is controlled to achieve the desired chlorine content, resulting in a mixture of PCB congeners.

Industrial Production Methods: Industrial production of this compound follows similar chlorination processes but on a larger scale. The reaction is carried out in large reactors where biphenyl is continuously chlorinated to achieve the high chlorine content characteristic of this compound . The product is then purified and standardized for various applications.

Scientific Research Applications

Arochlor 1268 has been extensively studied for its environmental impact and toxicological properties. Its applications in scientific research include:

Properties

CAS No.

11100-14-4

Molecular Formula

UVCB

Molecular Weight

291.98

Synonyms

Polychlorinated biphenyl-68% chlorine

Origin of Product

United States

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